6-Tert-butyl-2-methyl-1-phenylbenzimidazole
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Overview
Description
6-Tert-butyl-2-methyl-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, forming a unique structure that exhibits a wide range of biological and chemical properties . The presence of tert-butyl, methyl, and phenyl groups in the structure of this compound further enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-methyl-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions . One common method includes the reaction of o-phenylenediamine with tert-butylbenzaldehyde in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid . The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-methyl-1-phenylbenzimidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
6-Tert-butyl-2-methyl-1-phenylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-methyl-1-phenylbenzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the tert-butyl and methyl groups, resulting in different chemical and biological properties.
5,6-Dimethylbenzimidazole: Contains additional methyl groups at positions 5 and 6, affecting its reactivity and biological activity.
Uniqueness
6-Tert-butyl-2-methyl-1-phenylbenzimidazole is unique due to the presence of the tert-butyl group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C18H20N2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
6-tert-butyl-2-methyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C18H20N2/c1-13-19-16-11-10-14(18(2,3)4)12-17(16)20(13)15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChI Key |
OVWMQQUJECNKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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